

Technical Guide: Florfenicol-d3 Amine

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Compound of Interest

Compound Name: Florfenicol-d3 Amine

Cat. No.: B1160425

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Advanced Applications in Residue Analysis and Pharmacokinetics

Abstract

Florfenicol-d3 Amine ($C_{10}H_{11}D_3FNO_3S$) is the stable isotope-labeled analog of Florfenicol Amine, the primary metabolite and marker residue of the veterinary antibiotic Florfenicol.[1][2][3] This compound is the industry-standard Internal Standard (IS) for the quantification of total florfenicol residues in biological matrices via LC-MS/MS. This guide details its chemical properties, critical role in regulatory compliance (MRL determination), and validated experimental protocols for high-sensitivity mass spectrometry.

Chemical Identity & Structural Logic[4]

Florfenicol-d3 Amine is distinguished by the substitution of three hydrogen atoms with deuterium on the methylsulfonyl group. This isotopic labeling provides a mass shift of +3 Da, allowing mass spectrometers to differentiate it from the native analyte while retaining identical chromatographic behavior.

1.1 Physicochemical Profile

Property	Specification
Chemical Name	(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol
CAS Number	3023974-39-9 (Labeled); 108656-33-3 (Unlabeled)
Molecular Formula	C ₁₀ H ₁₁ D ₃ FNO ₃ S
Molecular Weight	250.30 g/mol
Isotopic Purity	≥ 99% Deuterium enrichment
Chemical Purity	≥ 98%
Solubility	Soluble in Methanol, DMSO, Water (slightly)
pKa	~9.0 (Amine group)

1.2 Structural Significance

The deuterium labeling is strategically placed on the methylsulfonyl moiety (

). This position is metabolically stable and chemically inert under standard acidic hydrolysis conditions used in tissue extraction, ensuring the internal standard does not degrade or exchange deuterium during sample preparation.

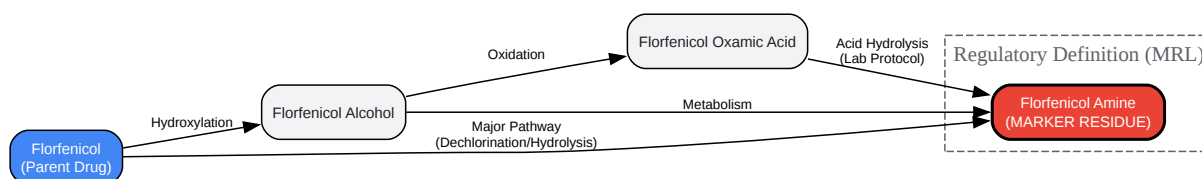
The Regulatory Core: Why Florfenicol Amine?

In veterinary medicine, Florfenicol is rapidly metabolized.^[4] Regulatory agencies (FDA, EMA, CODEX) define the Marker Residue not as the parent drug, but as the "sum of florfenicol and its metabolites measured as florfenicol amine."

Therefore, accurate quantification requires converting all florfenicol residues back to the amine form via hydrolysis, or measuring the free amine directly. **Florfenicol-d3 Amine** is essential here because it mimics the extraction recovery and ionization efficiency of the target analyte in complex matrices (liver, kidney, muscle).

Visualization: Metabolic Pathway & Marker Residue

The following diagram illustrates the metabolic breakdown of Florfenicol and the regulatory logic for using the Amine as the target.



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Figure 1: Metabolic pathway of Florfenicol showing the convergence of metabolites into Florfenicol Amine, the designated marker residue for regulatory testing.[5][4][6][7][8]

Experimental Protocol: Total Residue Quantification

Objective: Quantify total florfenicol residues in bovine liver using LC-MS/MS with **Florfenicol-d3 Amine** as the Internal Standard.

3.1 Reagent Preparation

- Stock Solution (1.0 mg/mL): Dissolve 10 mg **Florfenicol-d3 Amine** in 10 mL Methanol. Store at -20°C.
- Working IS Solution (100 ng/mL): Dilute Stock Solution with water/methanol (50:50).

3.2 Sample Preparation (Acid Hydrolysis Method)

This protocol ensures all bound metabolites are converted to the amine form.

- Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.
- IS Addition: Add 100 µL of **Florfenicol-d3 Amine** Working Solution (Internal Standard). Vortex for 30 sec.
 - Scientific Rationale: Adding IS before hydrolysis corrects for losses during the harsh heating step.

- Hydrolysis: Add 5 mL of 6M Hydrochloric Acid (HCl). Incubate at 90°C - 100°C for 2 hours.
 - Critical Step: This converts parent Florfenicol and conjugates into Florfenicol Amine.[5]
- pH Adjustment: Cool to room temp. Adjust pH to >12 using 5M NaOH.
 - Rationale: The amine must be in its non-ionized (free base) form for organic extraction.
- Extraction: Add 10 mL Ethyl Acetate. Shake vigorously for 10 min. Centrifuge at 4000 rpm.
- Evaporation: Transfer supernatant to a new tube and evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Dissolve residue in 1 mL Mobile Phase (95:5 Water/Acetonitrile + 0.1% Formic Acid). Filter (0.22 µm).[8]

3.3 LC-MS/MS Conditions

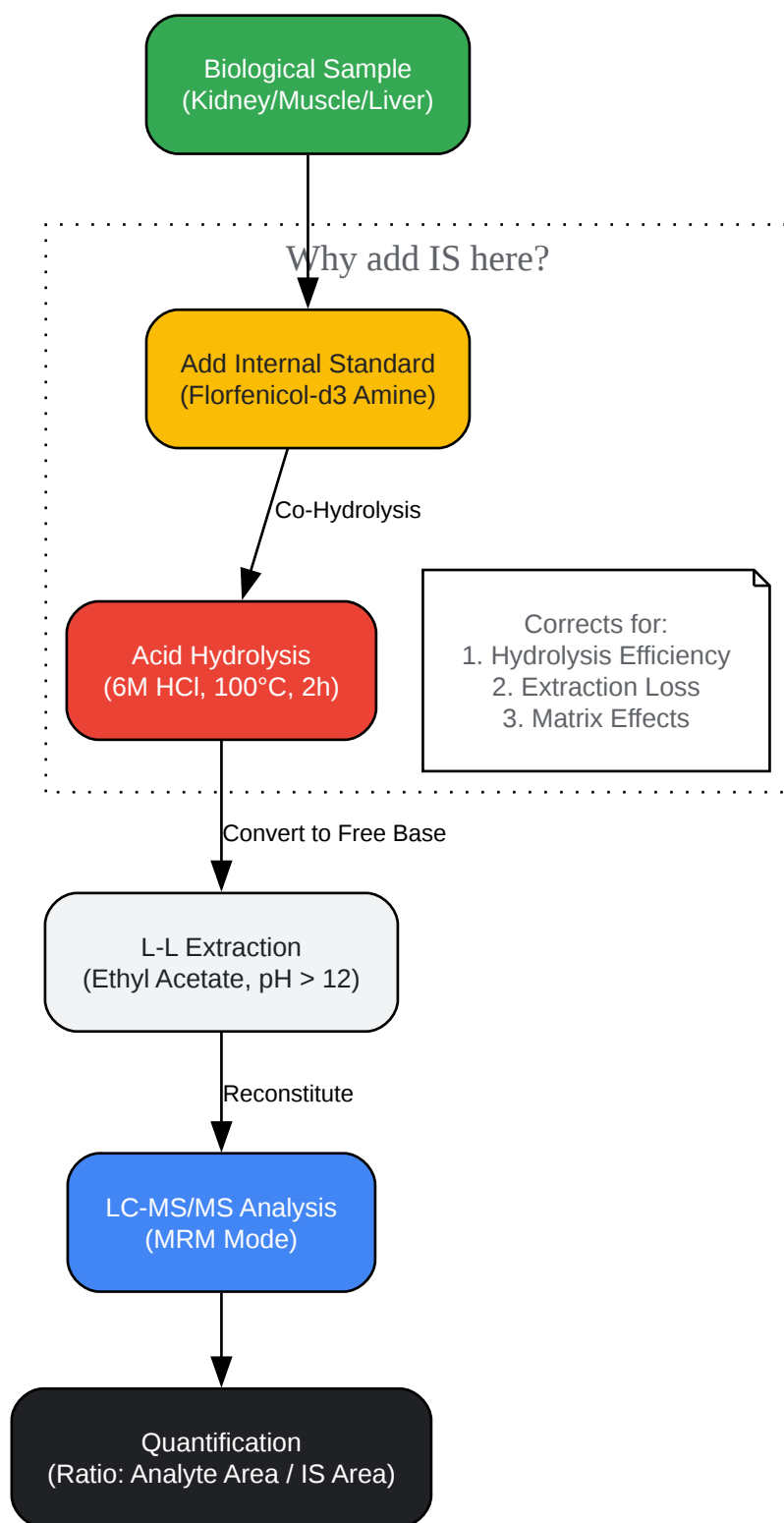
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[8]
- Mobile Phase A: 0.1% Formic Acid in Water.[7][8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B (0-1 min) → 90% B (1-4 min) → 5% B (4.1-6 min).
- Flow Rate: 0.3 mL/min.[8]
- Ionization: ESI Positive Mode (+).

3.4 MRM Transitions (Quantification)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Florfenicol Amine	248.1	130.1	30	22	Quantifier
248.1	115.1	30	28	Qualifier	
Florfenicol-d3 Amine	251.1	133.1	30	22	Internal Standard

Analytical Workflow Visualization

The following diagram details the logical flow of the analytical method, highlighting the critical insertion point of the **Florfenicol-d3 Amine**.



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Figure 2: Step-by-step analytical workflow demonstrating the integration of **Florfenicol-d3 Amine** to ensure data integrity.

Validation & Regulatory Limits

When validating this method, the following criteria must be met to satisfy EMA (Directive 2002/657/EC) and FDA guidelines.

5.1 Maximum Residue Limits (MRLs)

Note: MRLs are typically expressed as the sum of florfenicol and its metabolites measured as florfenicol amine.[4][7]

Species	Tissue	EU MRL ($\mu\text{g}/\text{kg}$)	USA MRL (ppm)
Bovine	Muscle	200	0.3
Liver	3000	3.7	
Kidney	300	2.5	
Swine	Muscle	300	0.2
Liver	2000	2.5	

5.2 Performance Criteria

- Linearity:
over range 10–5000 $\mu\text{g}/\text{kg}$.
- Recovery: 80–110% (Corrected by **Florfenicol-d3 Amine**).
- Precision (CV): < 15% (Intra-day and Inter-day).
- Matrix Effect: The IS response in matrix should be within $\pm 20\%$ of the response in solvent, or effectively compensated by the ratio calculation.

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